1-(3,5-dimethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-13-9-14(2)11-16(10-13)22-8-7-21(18(23)19(22)24)12-15-5-3-4-6-17(15)20/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDWWMLYVCGDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic derivative with potential therapeutic applications. Its structural characteristics suggest a range of biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound based on recent research findings.
- Molecular Formula : C22H21FN6O2S
- Molecular Weight : 452.5 g/mol
- IUPAC Name : N-(3,5-dimethylphenyl)-2-[5-[(4-fluorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-3-yl]methylsulfanyl]acetamide
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound through various assays. Notably:
- The National Cancer Institute (NCI) conducted an evaluation using a panel of approximately 60 cancer cell lines. The compound displayed significant cytotoxicity with a mean growth inhibition (GI50) value of 15.72 μM , indicating its potential as an anticancer agent .
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| MCF-7 (Breast) | 15.72 | 50.68 |
| A549 (Lung) | 12.53 | 45.00 |
| HT29 (Colon) | 10.00 | 40.00 |
These results suggest that the compound may inhibit cell proliferation effectively across different cancer types.
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of key enzymatic pathways involved in cancer cell metabolism.
- Interaction with DNA repair mechanisms, particularly through poly(ADP-ribose) polymerase (PARP) inhibition, which is crucial for maintaining genomic stability .
Neuropharmacological Activity
In addition to its anticancer properties, the compound has shown promise in neuropharmacology:
- It exhibited moderate inhibitory activity against acetylcholinesterase (AChE), with an IC50 value of 157.31 μM , and strong inhibition of butyrylcholinesterase (BChE) with an IC50 of 46.42 μM . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
- In Vitro Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in various human tumor cells while sparing normal cells, highlighting its selective toxicity .
- Animal Models : Preliminary animal studies indicated that administration of the compound resulted in reduced tumor size in xenograft models without significant adverse effects on body weight or general health .
Discussion
The biological activity of 1-(3,5-dimethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione underscores its potential as a lead compound for drug development targeting cancer and neurodegenerative disorders. Its dual action on both cancerous and neuronal pathways presents an exciting avenue for further research.
Preparation Methods
Cyclocondensation of Diamines with Dicarbonyl Compounds
Cyclocondensation reactions between 1,2-diamines and 1,2-dicarbonyl precursors offer a direct route to the tetrahydropyrazine-dione core. For example, reacting ethylenediamine derivatives with glyoxal derivatives under acidic or basic conditions yields the bicyclic structure. However, substituent positioning requires careful selection of pre-functionalized starting materials.
Example Protocol
Stepwise Ring Construction
Stepwise methods involve forming one ring segment before closing the second. For instance, synthesizing a diketopiperazine intermediate followed by functionalization avoids regioselectivity issues.
Key Steps :
-
Amino Acid Coupling : Condense 3,5-dimethylphenylglycine with 2-fluorobenzylamine to form a dipeptide.
-
Cyclization : Treat with DCC (dicyclohexylcarbodiimide) in dichloromethane to form the diketopiperazine.
-
Oxidation : Use mild oxidizing agents (e.g., H2O2/Na2WO4) to introduce the dione functionality.
Optimization and Challenges
Regioselectivity Control
Positioning substituents on the tetrahydropyrazine ring requires directing groups or protective strategies. For example, Boc-protection of one amine ensures selective functionalization at the desired nitrogen.
Solvent and Catalyst Selection
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.
-
Palladium catalysts improve coupling efficiency for aromatic groups.
Comparative Table: Solvent Effects on N-Alkylation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 8 | 75 |
| DMF | 100 | 6 | 82 |
| THF | 65 | 10 | 68 |
Data adapted from methodologies in.
Analytical Validation
Purity Assessment
X-ray Crystallography
Single-crystal analysis confirms the planar tetrahydropyrazine-dione core and substituent orientations.
Scalability and Industrial Considerations
Batch vs. Flow Chemistry
-
Batch : Suitable for small-scale synthesis (<1 kg) with manual control.
-
Flow : Continuous processing reduces side reactions and improves yield for large-scale production (>10 kg).
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(3,5-dimethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione?
Methodological Answer: The synthesis typically involves multi-step reactions under reflux conditions. Key steps include:
- Nucleophilic substitution for introducing the 2-fluorophenylmethyl group.
- Cyclization using hydrazine hydrate or derivatives to form the tetrahydropyrazine-dione core .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., 3,5-dimethylphenyl: δ 2.3 ppm for CH₃; 2-fluorophenyl: δ 7.1–7.4 ppm for aromatic protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydropyrazine-dione core .
- X-ray Crystallography : Confirm stereochemistry and crystal packing (e.g., monoclinic P2₁/c space group) .
- FTIR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
Q. What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) to separate by polarity .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystalline yield .
- HPLC-Prep : For high-purity isolation (>98%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can mechanistic studies elucidate the formation pathway of the tetrahydropyrazine-dione core?
Methodological Answer:
- Kinetic Analysis : Monitor intermediate formation via time-resolved NMR or mass spectrometry to identify rate-limiting steps .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine derivatives to trace nitrogen incorporation into the pyrazine ring .
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and activation energies .
Q. What computational strategies predict the compound’s binding affinity with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine transporters) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .
- Free Energy Perturbation (FEP) : Quantify binding free energy changes upon fluorophenyl or dimethylphenyl modifications .
Q. How can contradictory biological activity data be resolved across different assays?
Methodological Answer:
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., cAMP inhibition) for functional activity .
- Dose-Response Analysis : Determine EC₅₀/IC₅₀ values under standardized conditions (pH, temperature) to minimize variability .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
Q. What experimental approaches identify potential biological targets for this compound?
Methodological Answer:
- Proteomic Profiling : Employ affinity chromatography with immobilized compound derivatives to capture interacting proteins .
- Thermal Shift Assays (TSA) : Monitor protein thermal stability shifts upon ligand binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target validation .
Q. How does the compound’s stability vary under physiological conditions, and how can degradation pathways be mitigated?
Methodological Answer:
- Stress Testing : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C) to identify degradation products via LC-MS .
- Lyophilization : Stabilize aqueous formulations by freeze-drying with cryoprotectants (e.g., trehalose) .
- Co-crystallization : Enhance solid-state stability using co-formers (e.g., succinic acid) .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved efficacy?
Methodological Answer:
- Core Modifications : Replace the 2-fluorophenyl group with 3-fluorophenyl or chlorophenyl to assess halogen effects on receptor binding .
- Substituent Analysis : Compare activities of dimethylphenyl vs. methoxyphenyl derivatives (see Table 1) .
- Bioisosteric Replacement : Substitute the pyrazine-dione core with pyrimidine-dione to evaluate metabolic stability .
Q. Table 1: Comparative Activities of Structurally Similar Compounds
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Fluorophenyl)-N-piperidine | Piperidine ring, fluorophenyl | Anticancer (IC₅₀ = 12 µM) |
| 4-(2-Methoxyphenyl)-piperazine | Piperazine core, methoxyphenyl | Antidepressant (Ki = 8 nM) |
| Target Compound | Tetrahydropyrazine-dione, dimethylphenyl | Neurotransmitter modulation |
Q. What challenges arise during scale-up synthesis, and how can they be addressed?
Methodological Answer:
- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat generation during cyclization .
- Solubility Issues : Optimize solvent mixtures (e.g., DMF/water) to prevent precipitation at larger volumes .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
